JNJ-42153605 is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , , ]. In scientific research, JNJ-42153605 is used as a pharmacological tool to investigate the role of the mGlu2 receptor in various biological processes and disease models, particularly in the central nervous system [, , , ].
3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a synthetic compound belonging to the class of triazolo[4,3-a]pyridines. This compound has garnered attention for its potential pharmacological applications, particularly as a positive allosteric modulator of the metabotropic glutamate 2 receptor. It is characterized by a complex molecular structure that contributes to its biological activity.
The compound is classified under the category of heterocyclic compounds, specifically triazoles and pyridines. It has been documented in several patents and scientific literature, including US patents US8993591B2 and US9737533B2, which describe its synthesis and potential therapeutic uses in treating central nervous system disorders . The molecular formula of this compound is , indicating the presence of trifluoromethyl and cyclopropyl groups that enhance its pharmacological properties.
The synthesis of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multi-step organic reactions. Key methods include:
The synthesis may utilize techniques such as microwave-assisted synthesis or solvent-free conditions to improve yield and reduce reaction times. Specific reagents and catalysts are selected based on their compatibility with the functional groups present in the precursor compounds.
The molecular structure of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine features:
The compound's three-dimensional conformation plays a significant role in its interaction with biological targets.
Molecular weight: has a molecular weight of approximately 402.44 g/mol. The compound's structural formula can be represented as follows:
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions are generally conducted under controlled conditions to optimize yield and selectivity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
The mechanism of action for 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine primarily involves modulation of neurotransmitter receptors:
Data from pharmacological studies indicate that it exhibits antipsychotic-like effects by reversing PCP-induced hyperlocomotion in animal models, suggesting potential therapeutic applications in treating schizophrenia and other psychiatric disorders .
The primary applications of 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine include:
This compound exemplifies the ongoing research into triazolo-pyridine derivatives for therapeutic applications, highlighting their importance in medicinal chemistry.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: